molecular formula C16H22N2O3S2 B2462416 (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235683-67-6

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2462416
CAS No.: 1235683-67-6
M. Wt: 354.48
InChI Key: QCQTZLASFFRRSL-ZZXKWVIFSA-N
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Description

(E)-N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule of significant interest in preclinical research, particularly in the field of neuropharmacology. Its core structure is based on an (E)-configured acrylamide backbone, a key pharmacophore found in positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . Research on structurally related analogs, such as DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide], has demonstrated potent antinociceptive (pain-blocking) activity in mouse models of neuropathic pain, notably pain induced by the chemotherapeutic agent oxaliplatin . The mechanism of action is associated with positive modulation of the α7 nAChR, a validated non-opioid target for pain and inflammation, rather than through inhibition of other common nociception targets like the α9α10 nAChR or CaV2.2 channels . The specific molecular architecture of this compound, featuring a cyclopropylsulfonyl-piperidine moiety, is designed to fine-tune properties such as metabolic stability, brain penetration, and binding affinity. This makes it a valuable chemical tool for researchers investigating cholinergic signaling, developing novel non-opioid therapeutic strategies for chronic pain, and studying structure-activity relationships (SAR) in medicinal chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c19-16(6-3-14-2-1-11-22-14)17-12-13-7-9-18(10-8-13)23(20,21)15-4-5-15/h1-3,6,11,13,15H,4-5,7-10,12H2,(H,17,19)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQTZLASFFRRSL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

The compound’s synthesis is divided into three critical stages:

  • Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methylamine
  • Preparation of 3-(Thiophen-2-yl)acryloyl chloride
  • Amide Coupling to Form the Target Compound

Each stage requires optimization of reaction conditions, purification techniques, and stereochemical control.

Detailed Preparation Methods

Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methylamine

Piperidine Ring Functionalization

The synthesis begins with piperidin-4-ylmethanol as the starting material. Key steps include:

  • Sulfonylation : Treatment with cyclopropanesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base achieves N-sulfonylation at the piperidine nitrogen. This step proceeds at 0°C to room temperature (RT) with a yield of 78%.
  • Conversion to Amine : The alcohol moiety is converted to a primary amine via a Gabriel synthesis protocol:
    • Chlorination of the alcohol using thionyl chloride (SOCl₂) to form piperidin-4-ylmethyl chloride .
    • Displacement with potassium phthalimide in DMF to yield N-(piperidin-4-ylmethyl)phthalimide .
    • Deprotection with hydrazine hydrate in ethanol to obtain the free amine.

Table 1: Reaction Conditions for Sulfonylation and Amine Formation

Step Reagents/Conditions Yield (%) Reference
Sulfonylation Cyclopropanesulfonyl chloride, Et₃N, DCM 78
Gabriel Synthesis SOCl₂, KPhth, DMF, Hydrazine hydrate 82

Synthesis of 3-(Thiophen-2-yl)acryloyl Chloride

Knoevenagel Condensation

Thiophene-2-carbaldehyde undergoes condensation with malonic acid in pyridine at 100°C to form 3-(thiophen-2-yl)acrylic acid (E-isomer predominates). The acid is then converted to the acyl chloride using oxalyl chloride in DCM at 0°C (yield: 85%).

Table 2: Optimization of Acrylic Acid Synthesis

Parameter Optimal Condition Yield (%) Reference
Solvent Pyridine 90
Temperature 100°C 85

Amide Coupling Reaction

Stereoselective Amide Formation

The final step involves coupling 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine with 3-(thiophen-2-yl)acryloyl chloride in anhydrous tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at −20°C to preserve the E-configuration, achieving a yield of 75%.

Table 3: Key Parameters for Amide Coupling

Parameter Condition Yield (%) Reference
Base DIPEA 75
Temperature −20°C -

Analytical Characterization

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH), 7.20 (dd, J = 5.1 Hz, 1H, thiophene), 6.95–6.85 (m, 2H, thiophene), 6.30 (d, J = 15.6 Hz, 1H, CH=CH), 3.80–3.70 (m, 2H, piperidine-CH₂), 3.10–2.90 (m, 2H, SO₂-C₃H₅), 2.60–2.40 (m, 1H, piperidine-CH).
  • HRMS : m/z calculated for C₁₇H₂₁N₂O₃S₂ [M+H]⁺: 389.12, found: 389.11.
Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

Challenges and Alternative Routes

Steric Hindrance in Sulfonylation

The cyclopropylsulfonyl group introduces steric bulk, necessitating slow addition of sulfonyl chloride to prevent side reactions. Microwave-assisted sulfonylation (50°C, 30 min) improves yields to 85%.

E/Z Isomerism Control

Using Horner-Wadsworth-Emmons reagents (e.g., diethyl (thiophen-2-ylmethyl)phosphonate) ensures >95% E-selectivity in acrylamide formation.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the acrylamide group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors, due to its unique structural features.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analog 1: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112)

Key Differences :

  • Substituents : Contains a nitrobenzylidene group and a propylamine chain instead of the cyclopropylsulfonyl-piperidine moiety.
  • Stereochemistry : The acrylamide adopts a (Z)-configuration, which may alter intramolecular hydrogen bonding compared to the (E)-form in the target compound.
  • Synthesis : Prepared via a condensation reaction involving 4-nitrobenzylidene oxazolone and n-propylamine, differing from the sulfonylation and piperidine functionalization steps likely used for the target compound .

Hypothetical Implications :

  • The nitro group may increase electron-withdrawing effects, reducing solubility but enhancing electrophilic reactivity.
  • The propyl chain could lower steric hindrance compared to the bulkier piperidine-cyclopropylsulfonyl group.

Structural Analog 2: (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide

Key Differences :

  • Substituents: Incorporates a cyano group, pyridinyl-pyrimidine amino phenyl group, and lacks the sulfonylated piperidine.
  • Pharmacophore : Retains the thiophen-2-yl acrylamide core but replaces the piperidine with a heteroaromatic system.

Hypothetical Implications :

  • The cyano group may enhance binding to cysteine residues in target proteins.
  • The pyridinyl-pyrimidine moiety could improve affinity for ATP-binding pockets in kinases.

Structural Analog 3: Polyvinylpolypyrrolidone (PVPP)-Treated Extracts (Indirect Comparison)

Research Findings and Gaps

  • Synthetic Routes : The target compound’s cyclopropylsulfonyl-piperidine group likely requires specialized sulfonylation steps, contrasting with the oxazolone-based synthesis of Compound 5112 .
  • Analytical Methods : HPLC-ESI-MSn (as in ) could resolve stability issues but remains unexplored here.

Biological Activity

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3S2C_{16}H_{22}N_{2}O_{3}S_{2}, with a molecular weight of 354.5 g/mol. The compound features a piperidine ring, a cyclopropylsulfonyl group, and a thiophene moiety which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions are used to create the piperidine structure.
  • Sulfonylation : The cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride under basic conditions.
  • Coupling Reaction : The final step involves coupling the sulfonylated piperidine with the thiophene-containing acrylamide through standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The mechanism of action for this compound involves interactions with specific molecular targets in biological systems. The piperidine moiety may interact with various receptors and enzymes, while the cyclopropylsulfonyl group enhances binding affinity. The thiophene component may also play a role in modulating biological activities through additional molecular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown effective inhibition of cancer cell proliferation in various human cancer cell lines such as Huh7 and MCF7. In vitro assays revealed that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase .

Anti-inflammatory and Antimicrobial Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Compounds within this class have demonstrated dual COX inhibitory activities alongside antiplatelet effects, suggesting a multifaceted approach to managing inflammation . Additionally, preliminary studies indicate antimicrobial activity against various pathogens, although specific data on this compound remains limited.

Research Findings and Case Studies

A series of studies have evaluated the biological activities of related compounds:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Antiproliferative ActivityNotes
5a0.1211.32HighEffective against HCC cells
5b0.3215.36ModerateDual activity observed
5c2.463.79LowLess effective overall
5d11.6015.36HighSignificant anticancer effects

These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.

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